molecular formula C8H7BrN2 B2612581 4-(Aminomethyl)-3-bromobenzonitrile CAS No. 1261568-80-2

4-(Aminomethyl)-3-bromobenzonitrile

Cat. No.: B2612581
CAS No.: 1261568-80-2
M. Wt: 211.062
InChI Key: CEZMTUWRWQVSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-3-bromobenzonitrile is an organic compound with the molecular formula C8H7BrN2 It consists of a benzene ring substituted with an aminomethyl group at the 4-position and a bromine atom at the 3-position, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-bromobenzonitrile typically involves the bromination of benzonitrile followed by the introduction of the aminomethyl group. One common method is as follows:

    Bromination of Benzonitrile: Benzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Aminomethylation: The brominated benzonitrile is then reacted with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-bromobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

    Substitution: Products include various substituted benzonitriles.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include primary amines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

4-(Aminomethyl)-3-bromobenzonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological conditions.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-bromobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromobenzonitrile: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.

    4-(Aminomethyl)-2-bromobenzonitrile: Similar structure but with the bromine atom at the 2-position, which can affect its reactivity and binding properties.

Uniqueness

4-(Aminomethyl)-3-bromobenzonitrile is unique due to the presence of both the aminomethyl and bromine substituents, which confer distinct reactivity and binding characteristics. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and material science.

Properties

IUPAC Name

4-(aminomethyl)-3-bromobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZMTUWRWQVSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.